N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide
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Overview
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide is a complex organic compound featuring a benzamide core substituted with thiophene rings and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The initial step involves the synthesis of 4-(thiophen-3-yl)benzoic acid, which can be achieved through the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by oxidation.
Amidation Reaction: The benzoic acid derivative is then converted to the corresponding benzamide using reagents such as thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with an amine.
Introduction of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through a nucleophilic substitution reaction, where the benzamide is reacted with 2-bromo-2-(thiophen-3-yl)propan-1-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides or sulfonates can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of thiophene rings suggests possible applications in drug design, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials due to the conductive properties of thiophene derivatives.
Mechanism of Action
The mechanism by which N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the hydroxy and amide groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar in structure but lacks the hydroxypropyl group.
4-(Thiophen-3-yl)benzoic acid: Precursor in the synthesis of the target compound.
2-Bromo-2-(thiophen-3-yl)propan-1-ol: Intermediate used in the synthesis.
Uniqueness
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both thiophene rings and a hydroxypropyl group makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-19(22,10-14-6-8-23-11-14)13-20-18(21)16-4-2-15(3-5-16)17-7-9-24-12-17/h2-9,11-12,22H,10,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLUDTHKHLMMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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